Methyl 2-chloro-2-methyl-3-phenylpropanoate

Overview

Description

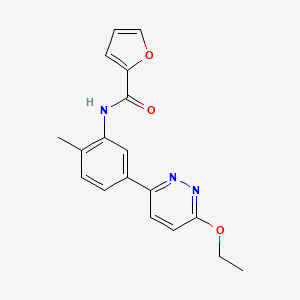

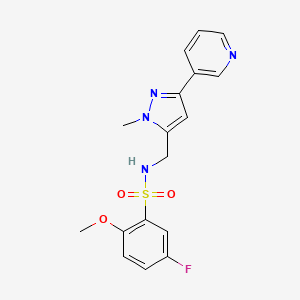

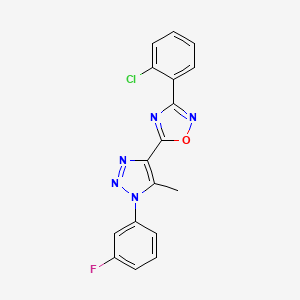

“Methyl 2-chloro-2-methyl-3-phenylpropanoate” is a chemical compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.68 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H13ClO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 212.68 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Synthesis of Paclitaxel and Docetaxel Analogues

Methyl 2-chloro-2-methyl-3-phenylpropanoate plays a role in the chemoenzymatic synthesis of analogues for paclitaxel (Taxol) and docetaxel (Taxotere). Its reduction leads to various diastereomers, which are crucial intermediates in creating these medically significant compounds (Hamamoto et al., 2000).

Synthesis of Amino Acid Ester Isocyanates

It's used in synthesizing methyl (S)-2-isocyanato-3-phenylpropanoate, an important chemical in creating esters of substituted monobasic acids and isocyanates. These compounds have applications in various chemical syntheses and reactions (Tsai et al., 2003).

Cross-Coupling in Organic Synthesis

This compound is involved in the meta-C–H arylation and methylation of phenolic derivatives, using a unique U-shaped template. This process is significant in cross-coupling reactions, a pivotal technique in organic synthesis (Wan et al., 2013).

Biological Activity Screening

This compound derivatives have been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. These screenings are crucial in evaluating their potential as pharmaceutical agents (Yancheva et al., 2015).

Solvolysis in Organic Chemistry

It's used in studying the solvolysis of tertiary alkyl halides, providing insights into the influence of carbon-carbon multiple bonds in these reactions. This research is vital for understanding reaction mechanisms in organic chemistry (Reis et al., 2008).

Development of Chiral Electrodes

In the development of chiral electrodes for selective recognition of certain compounds, such as dihydroxyphenylalanine enantiomers, this compound plays a significant role. This application is essential in electrochemical sensors and analytical chemistry (Dong et al., 2015).

Isomerization Studies

Investigations into the isomerization of related compounds, such as neopentyl chloride and bromide, have implications for understanding reaction mechanisms and kinetics in organic chemistry (Lisowski et al., 2010).

Stereoselective Microbial Preparation

This compound is involved in the stereoselective microbial preparation of various chiral aromatic compounds, which is significant in biotransformation processes and pharmaceutical synthesis (Contente et al., 2012).

Safety and Hazards

“Methyl 2-chloro-2-methyl-3-phenylpropanoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, specific first aid measures should be taken .

properties

IUPAC Name |

methyl 2-chloro-2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUPJULROAEZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69688-50-2 | |

| Record name | methyl 2-chloro-2-methyl-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)

![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)

![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)

![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)